N'-hydroxybutanimidamide
Overview
Description
N-hydroxybutanimidamide (NHBA) is a naturally occurring amide found in various species of plants, fungi, and bacteria. It is a versatile and important compound due to its wide range of applications in both industrial and scientific research. NHBA has been used as a building block for the synthesis of many compounds, as an intermediate in organic syntheses, and as a reagent for the synthesis of other compounds. In addition, NHBA has been used in a variety of biochemical and physiological processes, and has been shown to have a range of beneficial effects on human health.
Scientific Research Applications
1. Metabolic and Functional Effects in Skeletal Muscle
N'-hydroxybutanimidamide, as a derivative from beta-hydroxy-beta-methylbutyrate (HMB), has been studied for its effects on skeletal muscle. A study by Pinheiro et al. (2012) found that HMB supplementation in rats resulted in increased muscle strength, improved resistance to muscle fatigue, enhanced glycogen and ATP content in muscle, and increased activity of citrate synthase in muscles. These findings suggest potential applications of N'-hydroxybutanimidamide in improving muscle function and metabolism (Pinheiro et al., 2012).
2. Physicochemical Compatibility and Stability
Research on the physicochemical compatibility and stability of propofol with other sedatives and analgesics, including 4-hydroxybutyric acid, highlights the importance of understanding the interactions of N'-hydroxybutanimidamide with other compounds. This study by Gersonde et al. (2016) focused on the stability and compatibility of mixed drug solutions, which is crucial for safe and effective administration in clinical settings (Gersonde et al., 2016).
3. Application in Anesthesia and Pain Management
Studies have explored the use of remifentanil, a compound structurally related to N'-hydroxybutanimidamide, in anesthesia and pain management. For instance, a study by Guy et al. (1997) compared the efficacy of remifentanil with other anesthetics in craniotomy procedures, offering insights into how N'-hydroxybutanimidamide derivatives might be used in similar medical contexts (Guy et al., 1997).
4. Biochemical Activation and Carcinogenicity
Research by Weisburger et al. (1972) on the biochemical activation of N-hydroxy compounds, including N'-hydroxybutanimidamide, has provided insights into their potential carcinogenicity. This study emphasized the importance of understanding the metabolic pathways and biochemical interactions of such compounds, which can have significant implications in toxicology and pharmacology (Weisburger et al., 1972).
5. Oxidation and Redox Potential
The enzymatic and electrochemical oxidation of N-hydroxy compounds, including N'-hydroxybutanimidamide, has been studied for its redox potential and electron-transfer kinetics. Xu et al. (2001) explored how various substituents on N-hydroxy compounds affect their redox potential, which is crucial in understanding their biochemical behavior and potential applications in biocatalysis (Xu et al., 2001).
properties
IUPAC Name |
N'-hydroxybutanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPENCMFJZQABIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxybutanimidamide | |
CAS RN |
27620-10-6 | |
Record name | 27620-10-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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